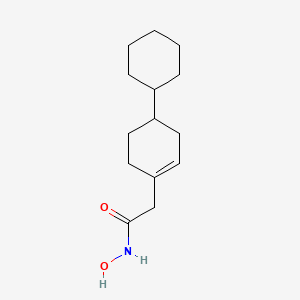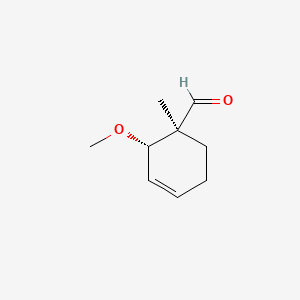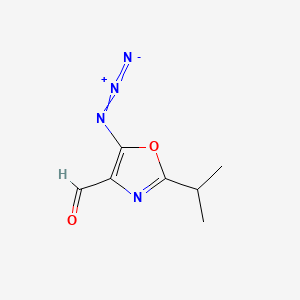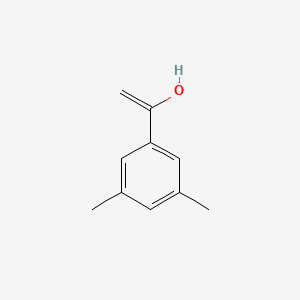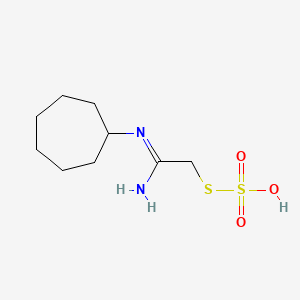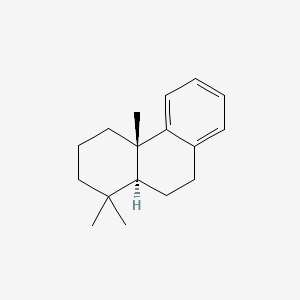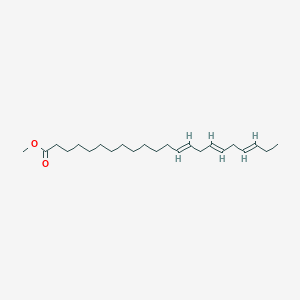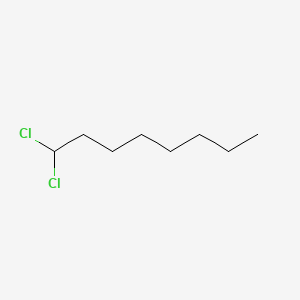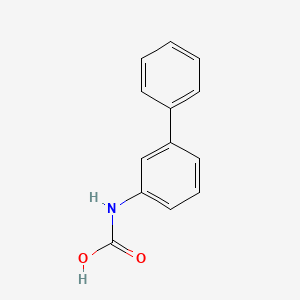
1,1'-Biphenyl-3-ylcarbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Biphenyl-3-ylcarbamic acid is an organic compound with the molecular formula C13H11NO2 It is a derivative of biphenyl, where a carbamic acid group is attached to the third position of the biphenyl ring
Méthodes De Préparation
The synthesis of 1,1’-Biphenyl-3-ylcarbamic acid typically involves the reaction of 3-aminobiphenyl with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of safer and more efficient reagents to minimize hazards associated with phosgene.
Analyse Des Réactions Chimiques
1,1’-Biphenyl-3-ylcarbamic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamic acid group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’-Biphenyl-3-ylcarbamic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1’-Biphenyl-3-ylcarbamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.
Comparaison Avec Des Composés Similaires
1,1’-Biphenyl-3-ylcarbamic acid can be compared with other similar compounds, such as:
1,1’-Biphenyl-4-ylcarbamic acid: Similar structure but with the carbamic acid group attached to the fourth position of the biphenyl ring.
1,1’-Biphenyl-2-ylcarbamic acid: The carbamic acid group is attached to the second position of the biphenyl ring.
The uniqueness of 1,1’-Biphenyl-3-ylcarbamic acid lies in its specific position of the carbamic acid group, which can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C13H11NO2 |
|---|---|
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
(3-phenylphenyl)carbamic acid |
InChI |
InChI=1S/C13H11NO2/c15-13(16)14-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,14H,(H,15,16) |
Clé InChI |
DRECIEYEWWKVNA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3a-Dihydroimidazo[1,2-a]quinoxaline](/img/structure/B13816316.png)
![3-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13816329.png)
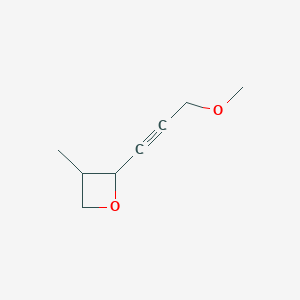
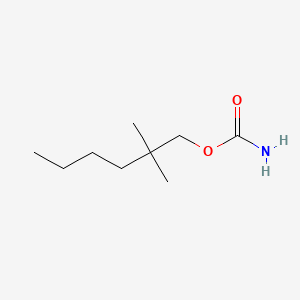
![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-](/img/structure/B13816346.png)

